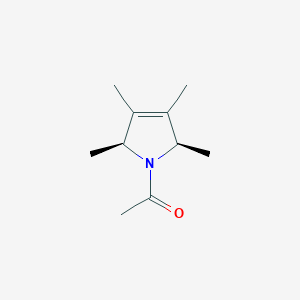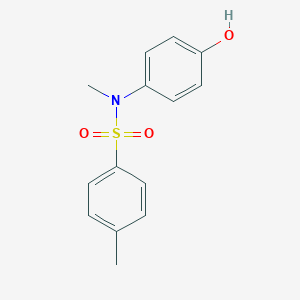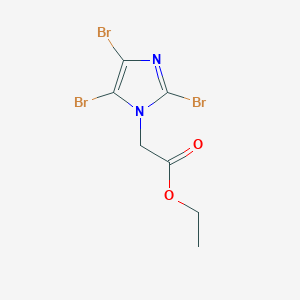![molecular formula C31H41N5O7 B040706 methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate CAS No. 117783-82-1](/img/structure/B40706.png)
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP-Ome-enkephalin is a synthetic analog of enkephalin, an endogenous opioid peptide. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body. They bind to the body’s opioid receptors, primarily the delta and mu opioid receptors, to exert their effects . CP-Ome-enkephalin is designed to mimic the natural enkephalins but with enhanced stability and potency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CP-Ome-enkephalin involves the incorporation of cyclopropane-containing dipeptide subunits into the enkephalin framework. This method relies on a highly diastereoselective and enantioselective cyclopropanation step coupled with a novel variant of the Weinreb protocol . The process includes the following steps:
- Preparation of substituted cyclopropanes.
- Incorporation of the cyclopropane subunit into the enkephalin framework.
- Purification using flash chromatography and other techniques.
Industrial Production Methods: Industrial production of CP-Ome-enkephalin involves large-scale synthesis using automated peptide synthesizers. The process includes:
- Solid-phase peptide synthesis (SPPS) to assemble the peptide chain.
- Cyclopropanation and other modifications.
- Purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: CP-Ome-enkephalin undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Wissenschaftliche Forschungsanwendungen
CP-Ome-enkephalin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of opioid peptides.
Biology: Investigated for its role in modulating pain and other physiological processes.
Medicine: Explored as a potential therapeutic agent for pain management and other conditions.
Industry: Utilized in the development of new analgesics and other pharmaceutical products
Wirkmechanismus
CP-Ome-enkephalin exerts its effects by binding to the delta and mu opioid receptors in the body. These receptors are G-protein-coupled receptors that, when activated, inhibit the release of neurotransmitters involved in pain signaling. This leads to reduced pain perception and increased pain tolerance . The molecular targets and pathways involved include:
Delta and Mu Opioid Receptors: Primary targets for CP-Ome-enkephalin.
G-Protein Signaling Pathways: Involved in the downstream effects of receptor activation.
Vergleich Mit ähnlichen Verbindungen
CP-Ome-enkephalin is similar to other enkephalin analogs, such as:
Leu-enkephalin: Another endogenous opioid peptide with a similar structure but different pharmacological properties.
Met-enkephalin: A naturally occurring enkephalin with a methionine residue at the C-terminus.
Dual Enkephalinase Inhibitors (DENKIs): Compounds that inhibit the degradation of enkephalins, enhancing their effects.
Uniqueness: CP-Ome-enkephalin is unique due to its enhanced stability and potency compared to natural enkephalins. The incorporation of cyclopropane-containing subunits provides conformational constraints that improve its pharmacological profile .
Eigenschaften
CAS-Nummer |
117783-82-1 |
|---|---|
Molekularformel |
C31H41N5O7 |
Molekulargewicht |
595.7 g/mol |
IUPAC-Name |
methyl (2R)-6-(1-aminocyclopropyl)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-6-oxo-2-phenylhexanoate |
InChI |
InChI=1S/C31H41N5O7/c1-19(15-25(38)30(33)13-14-30)17-31(29(42)43-3,22-7-5-4-6-8-22)36-26(39)18-34-27(40)20(2)35-28(41)24(32)16-21-9-11-23(37)12-10-21/h4-12,19-20,24,37H,13-18,32-33H2,1-3H3,(H,34,40)(H,35,41)(H,36,39)/t19?,20-,24+,31-/m1/s1 |
InChI-Schlüssel |
NTCJYJMDXGFSIF-JZZRHYRJSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N[C@](CC(C)CC(=O)C1(CC1)N)(C2=CC=CC=C2)C(=O)OC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CC(CC(=O)C1(CC1)N)CC(C2=CC=CC=C2)(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonyme |
2-Ala-4-cyclopropyl-Phe-Leu-enkephalin methyl ester 2-alanyl-4-cyclopropylphenylalanyl-leucine-enkephalin methyl ester CP-OMe-enkephalin enkephalin-Leu methyl ester, Ala(2)-cyclopropyl-Phe(4)- Leu-enkephalin methyl ester, Ala(2)-cyclopropyl-Phe(4)- leucine-enkephalin methyl ester, alanyl(2)-cyclopropylphenylalanyl(4)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)

![4-Sulfocalix[4]arene](/img/structure/B40631.png)
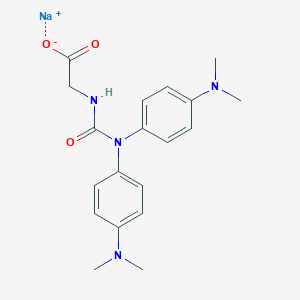
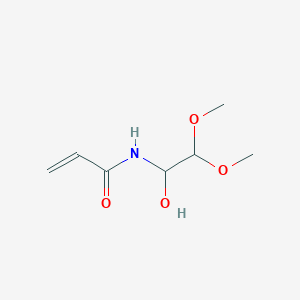
![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)

